molecular formula C14H16N2O3S2 B11792095 Pyochelin II CAS No. 164104-32-9

Pyochelin II

Cat. No.: B11792095
CAS No.: 164104-32-9
M. Wt: 324.4 g/mol
InChI Key: NYBZAGXTZXPYND-NRUUGDAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pyochelin II is synthesized through a biosynthetic pathway involving the condensation of salicylic acid and two molecules of cysteine . The process involves several enzymatic steps, including the formation of a thiazoline ring and subsequent modifications to yield the final product. The synthetic route can be summarized as follows:

    Condensation of Salicylic Acid and Cysteine: This step forms the initial thiazoline ring structure.

    Cyclization and Modification: Further enzymatic reactions lead to the formation of the final pyochelin structure.

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Pseudomonas aeruginosa under iron-limited conditions to induce the production of siderophores . The siderophores are then extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Pyochelin II undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific sites on the pyochelin molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride can be used.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from

Properties

CAS No.

164104-32-9

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

(2S,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13+/m1/s1

InChI Key

NYBZAGXTZXPYND-NRUUGDAUSA-N

Isomeric SMILES

CN1[C@@H](CS[C@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O

Canonical SMILES

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O

Origin of Product

United States

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